8-Chloropyrazolo[1,5-c]quinazoline-5-thiol
Description
Structure
3D Structure
Properties
IUPAC Name |
8-chloro-3H-pyrazolo[1,5-c]quinazoline-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3S/c11-6-1-2-7-8(5-6)13-10(15)14-9(7)3-4-12-14/h1-5,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKPPSMFJYXMFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C=CNN3C(=S)N=C2C=C1Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 8 Chloropyrazolo 1,5 C Quinazoline 5 Thiol and Analogues
Precursor Synthesis and Derivatization Strategies for Pyrazolo[1,5-c]quinazolines
The foundational step in synthesizing the target molecule is the construction of the tricyclic pyrazolo[1,5-c]quinazoline (B1257617) system. This is typically achieved by forming the pyrazole (B372694) ring onto a pre-existing quinazoline (B50416) or quinazolinone precursor, or by constructing the quinazoline moiety onto a pyrazole derivative. A common and effective strategy involves the use of isatin (B1672199) or anthranilic acid derivatives as key starting materials, which ultimately form the quinazoline portion of the final structure.
Several robust methods have been developed for the assembly of the pyrazolo[1,5-c]quinazoline ring system. A particularly prevalent route culminates in a pyrazolo[1,5-c]quinazolin-5(6H)-one intermediate, which is pivotal for the subsequent introduction of the 5-thiol group.
One of the most effective strategies begins with isatin derivatives. doi.org This process involves the conversion of isatin to a tosylhydrazone, which is then transformed into a reactive diazo intermediate under basic conditions. A subsequent [3+2] dipolar cycloaddition reaction of the diazo compound with an alkyne, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), leads to a spiro[indoline-3,3′-pyrazol]-2-one intermediate. This intermediate undergoes a thermally induced intramolecular nucleophilic reaction and ring expansion, yielding the thermodynamically stable pyrazolo-[1,5-c]quinazolin-5(6H)-one core. doi.orgnih.gov This metal-free methodology is noted for its efficiency and straightforward approach to rapidly access functionalized pyrazolo-[1,5-c]quinazolinones. nih.gov
Alternative cyclization strategies include:
Copper-Catalyzed Domino Reactions: A novel approach utilizes a copper-catalyzed domino reaction between o-alkenyl aromatic isocyanides and diazo compounds, which allows for the formation of two rings and three new bonds in a single step under mild conditions. rsc.org
From 2-Hydrazinobenzoic Acids: Substituted 2-hydrazinobenzoic acids can be reacted with various activated methylene (B1212753) compounds, such as ethyl-2-cyano-3-ethoxyacrylate, to construct the 4,5-dihydropyrazolo[1,5-a]quinazoline-5-one scaffold. mdpi.comresearchgate.net
Staudinger–Aza-Wittig Sequence: An efficient protocol involves a one-pot synthesis of azide-substituted pyrazoles from 2-azido-chalcones, followed by a Staudinger–aza-Wittig–dehydroaromatization sequence to yield the pyrazolo[1,5-c]quinazoline ring system. thieme-connect.de
The following table summarizes key cyclization methodologies.
| Starting Materials | Key Reactions | Intermediate/Product | Reference |
|---|---|---|---|
| Isatin Derivatives, Tosylhydrazide, Alkyne (e.g., DMAD) | Diazo formation, [3+2] Cycloaddition, Ring Expansion | Pyrazolo[1,5-c]quinazolin-5(6H)-one | doi.orgnih.gov |
| o-Alkenyl Aromatic Isocyanides, Diazo Compounds | Copper-Catalyzed Domino Reaction | Pyrazolo[1,5-c]quinazoline | rsc.org |
| 2-Hydrazinobenzoic Acids, Ethoxymethylenemalononitrile | Condensation, Cyclization | Pyrazolo[1,5-a]quinazoline-5-one | mdpi.com |
| 2-Azido-chalcones, Hydrazine (B178648) Hydrate | Staudinger–Aza-Wittig, Dehydroaromatization | Pyrazolo[1,5-c]quinazoline | thieme-connect.de |
Direct halogenation of the pre-formed pyrazolo[1,5-c]quinazoline ring system is often challenging due to issues with regioselectivity. The most common and reliable strategy for introducing the chloro substituent at the 8-position is to begin the synthesis with a precursor that already contains the halogen atom at the corresponding position.
When utilizing the isatin-based route, the synthesis would commence with a commercially available or readily synthesized 5-chloro-isatin. doi.orgnih.gov This ensures that the chlorine atom is correctly positioned in the final pyrazolo[1,5-c]quinazoline framework, where it becomes the 8-chloro substituent after the ring system is formed. Similarly, syntheses that start from anthranilic acid derivatives would employ a 4-chloro-substituted precursor to achieve the same outcome. mdpi.com For example, the synthesis of 8-chloro-5-oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxyamide is achieved by starting with the appropriately chlorinated 2-hydrazinobenzoic acid. mdpi.com This precursor-based approach avoids potential side reactions and purification difficulties associated with direct halogenation of the complex tricyclic system.
Synthetic Routes for the Introduction of the Thiol Group at the 5-Position
With the 8-chloro-pyrazolo[1,5-c]quinazolin-5(6H)-one intermediate in hand, the next critical stage is the introduction of the thiol group at the C5 position. This is typically achieved via a two-step sequence: conversion of the C5-oxo group into a better leaving group, followed by nucleophilic substitution with a sulfur-containing nucleophile.
The direct conversion of the C5-oxo group to a thiol is not a standard transformation. The established method involves converting the lactam (quinazolinone) to a halo-derivative, which can then be readily displaced.
Chlorination of the 5-Oxo Group: The 8-chloro-pyrazolo[1,5-c]quinazolin-5(6H)-one precursor is first treated with a strong chlorinating agent. Reagents such as phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅), are commonly used in quinazoline chemistry to convert a C4- or C2-oxo group into a chloro group. researchgate.net This reaction transforms the C5-oxo functionality into a 5-chloro substituent, creating the highly reactive intermediate 5,8-dichloropyrazolo[1,5-c]quinazoline. The 5-chloro position is now activated for nucleophilic aromatic substitution (SₙAr).
Nucleophilic Substitution with a Sulfur Reagent: The 5-chloro group is an excellent leaving group and can be displaced by various nucleophiles. nih.gov To introduce the thiol group, the 5,8-dichloro intermediate is reacted with a sulfur nucleophile. Common reagents for this transformation include:
Sodium Hydrosulfide (NaSH): This reagent provides a direct route to the thiol via nucleophilic substitution of the chloride.
Thiourea (B124793): Reaction with thiourea forms a stable isothiouronium salt intermediate. Subsequent hydrolysis of this salt, typically under basic conditions (e.g., with aqueous sodium hydroxide), cleaves the C-S bond and liberates the desired thiol. This two-step approach is often preferred as it avoids the direct handling of odorous and easily oxidized thiol reagents.
The higher reactivity of the C5-chloro group compared to the C8-chloro group is anticipated, analogous to the well-documented regioselectivity seen in the nucleophilic substitution of 2,4-dichloroquinazolines, where the C4 position is significantly more reactive. mdpi.com
The most logical and well-supported synthetic pathway to 8-Chloropyrazolo[1,5-c]quinazoline-5-thiol can be summarized as follows:
Route A (Isatin-Based):
Start with 5-chloro-isatin.
Synthesize 8-chloro-pyrazolo[1,5-c]quinazolin-5(6H)-one via the diazo-intermediate and cycloaddition/rearrangement pathway. doi.orgnih.gov
Chlorinate the 5-oxo group with POCl₃ to yield 5,8-dichloropyrazolo[1,5-c]quinazoline. researchgate.net
React with a thiolation agent (e.g., thiourea followed by hydrolysis) to selectively displace the 5-chloro group and form the final product.
Route B (Anthranilic Acid-Based):
Start with 4-chloro-2-hydrazinobenzoic acid.
Construct the 8-chloro-pyrazolo[1,5-c]quinazolin-5(6H)-one ring via condensation with an appropriate three-carbon synthon. mdpi.com
Proceed with the same chlorination and thiolation steps as in Route A.
Comparison: Both routes are viable and lead to the same key intermediate. Route A, starting from isatin, may offer greater flexibility in introducing diversity at other positions of the pyrazole ring through the choice of alkyne used in the cycloaddition step. The availability and cost of the substituted starting materials (5-chloro-isatin vs. 4-chloro-2-hydrazinobenzoic acid) would be a key factor in selecting the preferred pathway on a practical basis. The subsequent steps of chlorination and nucleophilic substitution are common to both routes and are based on well-established, high-yielding reactions in heterocyclic chemistry.
Advanced Synthetic Techniques and Green Chemistry Approaches
Modern synthetic methodologies can be applied to enhance the efficiency and environmental friendliness of the synthesis of this compound and its analogues.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate cyclocondensation reactions for the formation of pyrazolo[1,5-c]quinazolines. researchgate.net It can also be effectively used for the nucleophilic substitution steps, such as the reaction of 5-chloro derivatives with amines, reducing reaction times from hours to minutes. nih.gov This technique offers benefits of higher yields, cleaner reactions, and reduced energy consumption.
Multicomponent and One-Pot Reactions: Several strategies for constructing the core ring system employ multicomponent or one-pot procedures. rsc.orgresearchgate.net These approaches improve atom economy and operational efficiency by combining multiple synthetic steps into a single operation, thereby avoiding the isolation and purification of intermediates.
Metal-Free Catalysis: The development of metal-free routes, such as the isatin-based synthesis of the quinazolinone core, is advantageous as it eliminates the need for potentially toxic and expensive metal catalysts and simplifies product purification. nih.gov
By integrating these advanced techniques, the synthesis of this compound can be optimized to be more rapid, efficient, and sustainable.
One-Pot Multicomponent Reactions in Pyrazoloquinazoline Synthesis
Multicomponent reactions (MCRs) have emerged as a powerful tool in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. openmedicinalchemistryjournal.com This approach is highly valued for its efficiency, reduction of waste, and operational simplicity. semanticscholar.org In the context of pyrazolo[1,5-c]quinazoline synthesis, MCRs provide a direct route to the core structure and its derivatives.
One notable strategy involves the condensation of 5-aminopyrazoles, aromatic aldehydes, and a suitable third component. For instance, a three-component condensation of 5-aminopyrazoles, aromatic aldehydes, and cyclic 1,3-diketones can be performed to yield complex pyrazolo-fused quinolizinones, which are structurally related to the quinazoline system. nih.gov Similarly, pyrazoloquinoline derivatives have been obtained through a one-pot, three-component reaction of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines, and cyclic 1,3-dicarbonyl compounds in water. researchgate.net
A specific example of an MCR for the pyrazolo[1,5-c]quinazoline scaffold involves a palladium-catalyzed tandem one-pot four-component reaction, highlighting the synergy between MCR and metal catalysis. researchgate.net Another approach involves a copper-catalyzed four-component reaction using 1-(2-bromophenyl)-1,3-diones, hydrazine hydrate, carbonyl compounds, and aqueous ammonia (B1221849) to generate the desired pyrazolo[1,5-c]quinazoline products. nih.gov These methods demonstrate the versatility of MCRs in rapidly assembling the complex heterocyclic framework from simple and readily available precursors.
Table 1: Examples of Multicomponent Reactions in Pyrazolo-fused Heterocycle Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type |
|---|---|---|---|---|
| 5-Aminopyrazole | Aromatic Aldehyde | Cyclic 1,3-Diketone | Basic conditions, Microwave | Pyrazolo[4,3-c]quinolizinone |
| Arylglyoxal | 3-Methyl-1-aryl-1H-pyrazol-5-amine | Cyclic 1,3-Dicarbonyl | Tetrapropylammonium bromide, 80°C, Water | Pyrazoloquinoline derivative |
Metal-Catalyzed Reactions for Pyrazolo[1,5-c]quinazoline Scaffolds
Transition-metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. frontiersin.org Copper- and palladium-catalyzed reactions are particularly prominent in the synthesis of quinazoline-based heterocycles. nih.govfrontiersin.org
Copper-catalyzed reactions have been extensively developed for constructing the pyrazolo[1,5-c]quinazoline ring system. A practical and efficient method involves the tandem reaction of 5-(2-bromoaryl)-1H-pyrazoles with various carbonyl compounds (aldehydes or ketones) and aqueous ammonia. nih.govacs.org This approach is advantageous due to its use of readily available starting materials, broad substrate scope, and mild reaction conditions under air. acs.org The reaction proceeds through a one-pot process that forms the quinazoline ring onto the pre-existing pyrazole core.
Another innovative copper-catalyzed domino reaction utilizes o-alkenyl aromatic isocyanides and diazo compounds. rsc.org This method is notable for forming two rings and three new bonds in a single step from acyclic starting materials, proceeding through a proposed tandem (3+2) cyclization/elimination/intramolecular aza-addition sequence. rsc.org Furthermore, a CuI-catalyzed one-pot sequential approach has been described for the construction of pyrazolo[1,5-c]quinazolines from 1-(2-halophenyl)-3-alkylprop-2-yn-1-ones, hydrazine hydrochlorides, and amidine hydrochlorides. nih.gov This process involves base-mediated pyrazole formation followed by copper-catalyzed N-arylation and subsequent intramolecular reactions. nih.gov
Table 2: Overview of Metal-Catalyzed Syntheses of Pyrazolo[1,5-c]quinazolines
| Metal Catalyst | Starting Materials | Key Features |
|---|---|---|
| Copper | 5-(2-Bromoaryl)-1H-pyrazoles, Carbonyl Compounds, Aqueous Ammonia | Tandem reaction, mild conditions, broad scope. nih.govacs.org |
| Copper | o-Alkenyl Aromatic Isocyanides, Diazo Compounds | Domino reaction, forms two rings and three bonds in one step. rsc.org |
| Copper(I) Iodide | 1-(2-Halophenyl)-3-alkylprop-2-yn-1-ones, Hydrazines, Amidines | One-pot sequential reaction, involves N-arylation. nih.gov |
Microwave-Assisted Synthesis of Pyrazolo[1,5-c]quinazolines
Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and improved product purity compared to conventional heating methods. researchgate.netnih.gov This technology has been successfully applied to the synthesis of various heterocyclic systems, including pyrazolo[1,5-c]quinazolines. openmedicinalchemistryjournal.comresearchgate.net
A key application of microwave irradiation in this area is in expediting cyclocondensation reactions. researchgate.netresearchgate.net For example, the reaction of 2-(3-aryl-1H-pyrazol-5-yl) anilines with various aryl aldehydes or triethyl orthoformate can be significantly accelerated under microwave heating to produce pyrazolo[1,5-c]quinazolines. researchgate.net These reactions can be performed in solvents like water/acetonitrile (B52724) or methanol, highlighting the potential for greener synthetic routes. researchgate.netresearchgate.net
The efficiency of MAOS is particularly evident in multicomponent reactions and domino reactions. nih.govthieme-connect.com A catalyst-free, microwave-promoted domino reaction has been reported for the synthesis of pyrazolo[5,1-b]quinazolinones, involving consecutive pyrazole and quinazolinone ring closures. thieme-connect.com Solvent-free microwave-assisted reactions have also been developed, further enhancing the environmental credentials of the synthetic protocol. unr.edu.ar The rapid and efficient heating provided by microwaves facilitates the formation of complex heterocyclic structures that might otherwise require harsh conditions and prolonged reaction times. nih.gov
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Type | Conditions | Reaction Time | Yield |
|---|---|---|---|
| Cyclocondensation of 2-(pyrazol-5-yl)anilines with aldehydes | Conventional Heating | Several hours | Moderate |
| Cyclocondensation of 2-(pyrazol-5-yl)anilines with aldehydes | Microwave Irradiation | Minutes | Good to Excellent researchgate.net |
| Three-component synthesis of pyrazolo[1,5-a]pyrimidines | Conventional Heating | Hours to days | Variable |
Advanced Spectroscopic and Structural Elucidation of 8 Chloropyrazolo 1,5 C Quinazoline 5 Thiol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 8-Chloropyrazolo[1,5-c]quinazoline-5-thiol, both ¹H and ¹³C NMR spectroscopy provide critical data regarding the hydrogen and carbon environments, respectively, confirming the fused heterocyclic framework. cu.edu.egnih.gov
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each of the aromatic protons on the pyrazolo[1,5-c]quinazoline (B1257617) core. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms and the chlorine substituent. The protons on the quinazoline (B50416) portion of the molecule would likely appear as doublets or multiplets in the aromatic region (typically δ 7.0-9.0 ppm), with their coupling constants revealing their adjacency. The pyrazole (B372694) protons would also resonate in this region. A broad singlet, which may be exchangeable with D₂O, is anticipated for the thiol (-SH) proton, its chemical shift being highly dependent on solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum would display signals corresponding to the carbons of the pyrazole and quinazoline rings. The carbon atom bonded to the chlorine (C-8) would be identifiable, as would the carbon atom attached to the thiol group (C-5), which is expected to be significantly deshielded and appear as a thione (C=S) in the tautomeric form, resonating at approximately 185 ppm. nih.gov
Interactive Data Table: Predicted NMR Data for this compound
| ¹H NMR | Data | ¹³C NMR | Data |
| Nucleus | Predicted Chemical Shift (δ, ppm) | Nucleus | Predicted Chemical Shift (δ, ppm) |
| Aromatic CH | 7.50 - 8.80 (multiplets) | Aromatic CH | 115.0 - 135.0 |
| Pyrazole CH | 7.00 - 8.00 (doublets) | Quaternary C | 140.0 - 155.0 |
| Thiol SH | 13.0 - 15.0 (broad singlet) | C-Cl | ~130.0 |
| C-S (Thione) | ~185.0 |
Infrared (IR) Spectroscopy for Functional Group Identification, Emphasizing the Thiol Moiety
Infrared (IR) spectroscopy is employed to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would confirm the presence of the aromatic rings, the C-Cl bond, and, crucially, the thiol group.
The spectrum is expected to be dominated by several key absorptions. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=N and C=C stretching vibrations from the fused heterocyclic rings would produce a series of sharp bands in the 1620-1450 cm⁻¹ region. A distinct band corresponding to the C-Cl stretch would be observed in the fingerprint region, typically around 800-600 cm⁻¹.
The identification of the thiol moiety is of particular interest. The molecule can exist in tautomeric equilibrium between the thiol (-SH) form and the thione (C=S) form. A weak absorption band for the S-H stretch may be observed around 2600-2550 cm⁻¹. However, in many heterocyclic systems, the thione tautomer is more stable. The presence of the thione form would be indicated by a characteristic C=S stretching absorption band in the range of 1270-1240 cm⁻¹. nih.gov
Interactive Data Table: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) |
| Aromatic C-H | Stretch | 3100 - 3000 |
| S-H (Thiol) | Stretch | 2600 - 2550 (weak) |
| C=N / C=C | Stretch | 1620 - 1450 |
| C=S (Thione) | Stretch | 1270 - 1240 |
| C-Cl | Stretch | 800 - 600 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
For this compound (Molecular Formula: C₁₀H₆ClN₃S), high-resolution mass spectrometry (HRMS) would confirm the elemental composition. The mass spectrum would show a characteristic molecular ion peak (M⁺). Due to the presence of the chlorine atom, this peak would be accompanied by an isotopic peak (M+2) at approximately one-third the intensity of the main peak, corresponding to the natural abundance of the ³⁷Cl isotope.
The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways for such heterocyclic systems could involve the loss of the chlorine atom, the elimination of a hydrogen cyanide (HCN) molecule from the pyrazole or quinazoline ring, or the cleavage of the thiol group.
Interactive Data Table: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Identity |
| [M]⁺ | 235/237 | Molecular Ion (³⁵Cl / ³⁷Cl) |
| [M-Cl]⁺ | 200 | Loss of Chlorine |
| [M-SH]⁺ | 202/204 | Loss of Thiol Radical |
| [M-HCN]⁺ | 208/210 | Loss of Hydrogen Cyanide |
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
The analysis would reveal the planarity of the pyrazolo[1,5-c]quinazoline core. Furthermore, it would provide crucial information about intermolecular interactions in the solid state, such as hydrogen bonding involving the thiol group (either as a donor in the -SH form or an acceptor in the C=S form) and potential π-π stacking interactions between the aromatic rings of adjacent molecules. This information is vital for understanding the compound's physical properties and crystal packing.
Interactive Data Table: Representative Crystallographic Parameters
| Parameter | Information Obtained |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | Symmetry of the unit cell |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the unit cell |
| Bond Lengths (Å) | Precise distances between atoms |
| Bond Angles (°) | Angles between bonded atoms |
| Torsion Angles (°) | Conformation of the molecule |
| Hydrogen Bond Geometry | Details of intermolecular interactions |
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for the separation, isolation, and purity assessment of synthesized compounds. For this compound, methods such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are routinely employed. nih.gov
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a reaction and to get a preliminary indication of a compound's purity. A suitable mobile phase (e.g., a mixture of ethyl acetate (B1210297) and hexane) would be used to develop the TLC plate, and the compound would appear as a single spot under UV light if pure.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique used to determine the purity of the final compound with great accuracy. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water would likely be used. The purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. For isolation purposes, preparative HPLC can be utilized to obtain highly pure samples.
Computational and Theoretical Investigations of 8 Chloropyrazolo 1,5 C Quinazoline 5 Thiol
Quantitative Structure-Activity Relationship (QSAR) Studies for Pyrazoloquinazoline Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. orientjchem.org This technique is instrumental in predicting the activity of novel molecules and understanding the structural features essential for their function. nih.gov For pyrazoloquinazoline derivatives, QSAR models provide a framework for identifying key molecular descriptors that govern their therapeutic effects.
Both 2D and 3D-QSAR models have been effectively utilized in the study of quinazoline (B50416) and related heterocyclic systems. nih.govnih.gov
2D-QSAR models correlate biological activity with 2D molecular descriptors. These descriptors can be calculated directly from the chemical structure and include constitutional, topological, and physicochemical parameters. nih.gov For instance, a genetic algorithm-based multiple linear regression (GA-MLR) can produce a robust 2D-QSAR model that highlights the importance of descriptors like molecular volume and the number of multiple bonds. While 2D-QSAR is computationally efficient, it does not account for the three-dimensional conformation of the molecule, which is often critical for receptor binding. nih.gov
3D-QSAR models overcome this limitation by considering the 3D spatial arrangement of atoms. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used. frontiersin.orgnih.gov These methods calculate steric and electrostatic fields around a set of aligned molecules and correlate these fields with their biological activities. tandfonline.com The resulting 3D contour maps visually represent regions where modifications to the molecular structure could enhance or diminish activity. nih.govresearchgate.net For example, a CoMSIA model might indicate that electrostatic, hydrophobic, and hydrogen-bond acceptor fields are primary influencers of the activity of quinazolinone inhibitors. nih.gov Studies have shown that combining insights from both 2D and 3D models can provide a more comprehensive understanding and lead to better predictive power for designing new compounds. nih.govresearchgate.net
| Feature | 2D-QSAR | 3D-QSAR |
|---|---|---|
| Molecular Representation | 2D Structural Formula | 3D Molecular Conformation and Alignment |
| Common Descriptors | Topological, constitutional, physicochemical (e.g., molecular weight, logP) | Steric and electrostatic fields (CoMFA), Similarity indices (CoMSIA) |
| Key Advantage | Computationally fast, does not require 3D structure or alignment | Provides spatial information about ligand-receptor interactions |
| Common Methods | Multiple Linear Regression (MLR), Genetic Algorithm (GA) | CoMFA, CoMSIA |
Electronic descriptors, which quantify the electronic properties of a molecule, are fundamental to QSAR studies of quinazoline compounds. orientjchem.org These properties are critical as they govern how a molecule interacts with its biological target. nih.gov Descriptors such as atomic net charges, the energy of the Highest Occupied Molecular Orbital (E-HOMO), and the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO) are frequently employed. orientjchem.orgugm.ac.id
A QSAR study on quinazoline analogues, for instance, identified a linear relationship between anticancer activity and the atomic net charges on specific carbon and oxygen atoms, as well as the HOMO and LUMO energies. orientjchem.org The atomic net charge was found to be the most significant descriptor for predicting activity. orientjchem.orgugm.ac.id These quantum chemical descriptors are typically calculated using methods like Density Functional Theory (DFT). orientjchem.org The inclusion of such electronic parameters often improves the predictive accuracy of QSAR models, providing deeper insights into the electrostatic and orbital interactions that drive biological activity. orientjchem.orgtandfonline.com
| Electronic Descriptor | Significance in Molecular Interactions | Typical Application |
|---|---|---|
| Atomic Net Charge | Describes the electrostatic potential and charge distribution across the molecule, influencing interactions with polar residues in a binding site. orientjchem.org | Predicting binding affinity and identifying key atoms for interaction. orientjchem.orgugm.ac.id |
| E-HOMO (Highest Occupied Molecular Orbital Energy) | Relates to the molecule's ability to donate electrons. Higher E-HOMO indicates a better electron donor. orientjchem.org | Modeling charge-transfer interactions with a biological target. |
| E-LUMO (Lowest Unoccupied Molecular Orbital Energy) | Relates to the molecule's ability to accept electrons. Lower E-LUMO indicates a better electron acceptor. orientjchem.org | Modeling charge-transfer interactions and assessing molecular stability. |
| Dipole Moment | Indicates the overall polarity of the molecule, which affects its solubility and ability to enter a binding pocket. | Assessing how a molecule orients itself within an electric field, such as a receptor's active site. |
Molecular Docking Simulations and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or nucleic acid. researchgate.net For 8-Chloropyrazolo[1,5-c]quinazoline-5-thiol, docking simulations are essential for identifying potential biological targets and elucidating the specific interactions that stabilize the ligand-receptor complex.
Docking studies on pyrazolo[1,5-c]quinazoline (B1257617) and related quinazoline derivatives have successfully predicted their binding modes within the active sites of various protein targets, including adenosine (B11128) receptors, kinases, and tubulin. nih.govnih.govnih.gov For example, molecular docking of pyrazolo[1,5-c]quinazoline derivatives was used to depict their hypothetical binding mode to a model of the human A3 adenosine receptor. nih.gov Similarly, simulations have shown that quinazoline-based compounds can fit well within the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. researchgate.netnih.gov The docking results often correlate well with experimental data, confirming the proposed binding orientation and helping to explain the structure-activity relationships observed. nih.gov
Pharmacophore mapping, often used in conjunction with docking, can identify potential targets by matching the compound's features to known pharmacophore models of protein binding sites. nih.gov For pyrazolo[1,5-a]quinazoline derivatives, this approach predicted interactions with several mitogen-activated protein kinases (MAPKs), which was subsequently supported by molecular modeling. nih.govmdpi.comnih.gov
A detailed analysis of the docked pose reveals the network of intermolecular interactions responsible for binding affinity and selectivity. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic contacts. nih.govnih.gov
For pyrazolo[1,5-c]quinazolin moieties, studies have shown that the core structure can establish crucial hydrophobic interactions with nonpolar residues like leucine (B10760876) and valine in the binding pocket of EGFR. nih.gov Hydrogen bonds are particularly important for orienting the ligand and ensuring high-affinity binding. mdpi.com For instance, the carbonyl group in quinazolinone derivatives has been observed to form critical hydrogen bonds with lysine (B10760008) and asparagine residues, while amino groups can interact with serine or aspartate residues. nih.gov The chlorine atom at the 8-position of this compound could participate in halogen bonding or enhance the polarity of adjacent groups, potentially improving intermolecular contacts. nih.gov
| Interaction Type | Key Ligand Moieties | Typical Interacting Amino Acid Residues | Significance |
|---|---|---|---|
| Hydrogen Bonding | Nitrogen atoms in the quinazoline core, carbonyl groups, amino groups. nih.gov | Ser, Thr, Lys, Asn, Asp, Met. orientjchem.orgnih.govnih.gov | Provides specificity and directionality, crucial for high-affinity binding. |
| Hydrophobic Interactions | The fused aromatic ring system (pyrazoloquinazoline core). nih.gov | Leu, Val, Ala, Met, Phe. nih.gov | Contributes significantly to the overall binding energy by interacting with nonpolar pockets. |
| π-Cation Interactions | The aromatic rings of the quinazoline scaffold. nih.gov | Lys, Arg, His. nih.gov | Strong non-covalent interaction that can stabilize the complex. |
| van der Waals Forces | Entire ligand surface. nih.gov | All residues in close proximity within the binding pocket. nih.gov | Provides general, non-specific attractive forces that contribute to the stability of the complex. |
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.comresearcher.life MD simulations are used to assess the stability of the docked complex, explore conformational changes in both the ligand and the protein, and refine the understanding of the binding interactions. nih.govresearchgate.net
For quinazoline derivatives, MD simulations have been employed to validate docking results and analyze the stability of the ligand-receptor complex. frontiersin.orgnih.gov Key metrics analyzed during an MD simulation include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). researchgate.netresearchgate.net
RMSD plots for the protein-ligand complex are used to assess its structural stability over the simulation period. A stable RMSD value suggests that the ligand remains securely bound in the active site and the complex has reached equilibrium. researchgate.net
RMSF profiles highlight the flexibility of individual amino acid residues. This can reveal which parts of the binding pocket are rigid and which are more dynamic, providing insights into the induced-fit mechanisms of binding. researchgate.netresearchgate.net
MD simulations can also provide a more detailed picture of the hydrogen bonding network and other intermolecular contacts, showing how their frequency and geometry change over time. researchgate.net This dynamic information is invaluable for confirming the importance of key interactions identified in docking studies and for providing a more realistic model of the binding event. nih.govmdpi.com
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool in chemistry and materials science to predict molecular geometries, vibrational frequencies, and electronic properties.
Electronic Structure: DFT calculations can elucidate the electronic landscape of this compound. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
The distribution of electron density can also be visualized through molecular electrostatic potential (MEP) maps. These maps highlight regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing clues about how the molecule might interact with other chemical species. For this compound, the nitrogen atoms of the pyrazole (B372694) and quinazoline rings, as well as the sulfur atom of the thiol group, are expected to be electron-rich centers.
Reactivity Prediction: DFT can be used to calculate various reactivity descriptors that quantify the chemical behavior of a molecule. These descriptors are based on the conceptual framework of DFT and provide a theoretical basis for predicting how a molecule will react.
| Reactivity Descriptor | Definition | Predicted Significance for this compound |
| Ionization Potential (I) | The minimum energy required to remove an electron from a molecule. Approximated as I ≈ -EHOMO. | Indicates the molecule's ability to donate electrons. |
| Electron Affinity (A) | The energy released when an electron is added to a molecule. Approximated as A ≈ -ELUMO. | Indicates the molecule's ability to accept electrons. |
| Electronegativity (χ) | The power of an atom or molecule to attract electrons. Calculated as χ = (I + A) / 2. | Provides a measure of the overall electron-attracting tendency. |
| Chemical Hardness (η) | A measure of resistance to change in electron distribution. Calculated as η = (I - A) / 2. | A higher value suggests greater stability and lower reactivity. |
| Global Electrophilicity Index (ω) | Measures the stabilization in energy when the system acquires an additional electronic charge. Calculated as ω = χ2 / (2η). | Quantifies the electrophilic nature of the molecule. |
This table represents a general framework for how DFT descriptors would be applied. Actual values for this compound would require specific calculations.
These theoretical calculations are foundational for understanding the intrinsic properties of this compound, predicting its behavior in chemical reactions, and providing a basis for designing new molecules with desired characteristics.
Fragment-Based Computational Approaches for Cysteine-Targeted Covalent Inhibitors
Fragment-based drug design (FBDD) is a strategy for identifying lead compounds as part of the drug discovery process. It involves screening small chemical fragments, which are then grown or combined to produce a lead with higher affinity. When designing covalent inhibitors that target a specific amino acid residue like cysteine, computational methods are particularly useful.
The thiol group (-SH) of this compound is a key functional group. However, in the context of designing a cysteine-targeted covalent inhibitor, it is the electrophilicity of the core scaffold that would be of primary interest for reacting with the nucleophilic thiol of a cysteine residue in a protein target. The pyrazolo[1,5-c]quinazoline scaffold itself could be considered a fragment.
Computational Workflow: A typical computational workflow for designing a cysteine-targeted covalent inhibitor based on the 8-Chloropyrazolo[1,5-c]quinazoline scaffold would involve several steps:
Target Identification and Pocket Analysis: Identifying a protein with a suitable cysteine residue for covalent modification. The binding pocket around this cysteine is then analyzed for size, shape, and chemical environment.
Fragment Docking: The core 8-Chloropyrazolo[1,5-c]quinazoline scaffold (or smaller fragments thereof) would be computationally "docked" into the binding site of the target protein. This process predicts the preferred binding orientation and conformation of the fragment.
Covalent Docking: Specialized docking programs can model the formation of a covalent bond between the inhibitor and the cysteine residue. This helps in predicting the reactivity and stability of the resulting complex.
Fragment Elaboration: Based on the initial docking results, the 8-Chloropyrazolo[1,5-c]quinazoline fragment would be computationally modified. Functional groups are added to improve binding affinity and selectivity. For instance, an electrophilic "warhead" might be incorporated to enhance reactivity with the target cysteine.
| Computational Step | Objective | Key Considerations |
| Fragment Library Design | Create a set of diverse, low-molecular-weight compounds. | The pyrazolo[1,5-c]quinazoline core would be a key scaffold. |
| Virtual Screening/Docking | Identify fragments that bind to the target protein near the cysteine residue. | Scoring functions are used to rank potential binders. |
| Analysis of Binding Modes | Understand how the fragments interact with the protein. | Identify key hydrogen bonds, hydrophobic interactions, etc. |
| Fragment Linking/Growing | Combine promising fragments or add new functional groups to a single fragment. | Aims to increase potency and selectivity. |
| Covalent Reactivity Prediction | Assess the likelihood of the designed inhibitor forming a covalent bond with cysteine. | Quantum mechanics calculations can be used to model the reaction. |
This table outlines a general strategy. The successful design of a covalent inhibitor would depend on the specific protein target.
By employing these fragment-based computational approaches, researchers can rationally design potent and selective covalent inhibitors. The 8-Chloropyrazolo[1,5-c]quinazoline scaffold represents a potential starting point for such design efforts, leveraging its unique structural and electronic properties.
Mechanistic Studies of Molecular Interactions Involving 8 Chloropyrazolo 1,5 C Quinazoline 5 Thiol
Enzyme Inhibition Mechanisms of Pyrazoloquinazoline and Quinazoline (B50416) Thiol Scaffolds
Derivatives of pyrazoloquinazoline and quinazoline are recognized for their capacity to inhibit various enzymes crucial to cellular processes and disease progression. mdpi.comnih.gov Their mechanism of action often involves competitive or allosteric inhibition, targeting the active sites or regulatory domains of enzymes involved in cell cycle regulation, signal transduction, and viral replication.
Kinase Inhibition (e.g., CDK2, EGFR, HER2, Aurora Kinases, Topoisomerase-II) Mechanisms
Protein kinases are essential enzymes in cellular signaling, and their dysregulation is a hallmark of cancer. nih.gov The quinazoline and pyrazoloquinazoline scaffolds have been extensively utilized to develop potent kinase inhibitors. nih.govdoi.org
Cyclin-Dependent Kinase (CDK) Inhibition : Pyrazolo-[1,5-c]quinazolinone derivatives have been identified as potent inhibitors of cyclin-dependent kinases, which are key regulators of the cell cycle. nih.gov Certain synthesized compounds from this class demonstrated specific inhibitory activity against CDK9/2. nih.govresearchgate.net Molecular modeling suggests that these compounds target CDKs to exert their antitumor effects. nih.gov The 1H-pyrazolo[4,3-h]quinazoline scaffold has also been developed into broad-spectrum, highly active CDK inhibitors. acs.orgbenthamdirect.com The mechanism typically involves binding to the ATP-binding pocket of the kinase, preventing phosphorylation of target substrates and leading to cell cycle arrest. mdpi.com
EGFR and HER2 Inhibition : The quinazoline core is famously present in several epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), such as Gefitinib, Erlotinib, and Lapatinib. wikipedia.orgdoi.org These drugs function as ATP-competitive inhibitors, binding to the ATP-binding site within the kinase domain of EGFR and a related receptor, HER2. wikipedia.orgnih.gov This binding action blocks the Ras signal transduction cascade, which is crucial for cell growth and proliferation, thereby inhibiting the growth of cancer cells. wikipedia.org The flexibility and small size of some quinazoline-based inhibitors, like poziotinib, allow them to circumvent steric hindrance caused by resistance-conferring mutations in the EGFR and HER2 exon 20, making them effective against tumors that are resistant to other TKIs. nih.gov
Aurora Kinase Inhibition : A novel class of selective Aurora kinase inhibitors features a pyrazolo-substituted-quinazoline scaffold. mdpi.com Barasertib (AZD1152), a prominent member of this class, is a phosphate-based drug that shows exceptional potency against Aurora kinase B, with an IC50 value of 0.37 nM, making it about 1000-fold more selective for Aurora B than Aurora A. mdpi.com Aurora kinases are critical for mitotic progression, and their inhibition leads to errors in chromosome segregation and ultimately cell death.
Topoisomerase-II Inhibition : Certain quinazoline derivatives have been reported to function as inhibitors of topoisomerase-II. nih.gov These enzymes are vital for managing DNA topology during replication and transcription. Inhibitors of topoisomerase-II trap the enzyme-DNA complex, leading to double-strand breaks in the DNA, which triggers apoptosis.
Table 1: Kinase Inhibitory Activity of Representative Pyrazoloquinazoline and Quinazoline Scaffolds
| Compound Scaffold | Target Kinase | IC50 Value | Reference |
|---|---|---|---|
| Pyrazolo-[1,5-c]quinazolinone (Compound 4t) | CDK9/2 | Significant Inhibition | nih.gov |
| Pyrazolo-[1,5-c]quinazolinone (Compound 4n) | CDK9/2 | Significant Inhibition | nih.gov |
| Gefitinib (Quinazoline) | EGFR | Competitive Inhibition | wikipedia.org |
| Erlotinib (Quinazoline) | EGFR | Competitive Inhibition | wikipedia.org |
| Lapatinib (Quinazoline) | EGFR/HER2 | Competitive Inhibition | wikipedia.org |
| Barasertib (AZD1152) (Pyrazolo-quinazoline) | Aurora Kinase B | 0.37 nM | mdpi.com |
| 5-anilino-8-nitroquinazoline derivative (Compound 47) | EGFR | 12 nM | mdpi.com |
Phosphodiesterase Inhibition Mechanisms
Phosphodiesterases (PDEs) are a family of enzymes that degrade cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), important second messengers in cellular signaling. frontiersin.org Inhibition of these enzymes, particularly PDE7, has emerged as a therapeutic strategy for inflammatory diseases. nih.govnih.gov
A variety of novel quinazoline derivatives, including 4-hydrazinoquinazolines and fused triazoloquinazolines, have been synthesized and identified as potent inhibitors of PDE7A. frontiersin.orgnih.gov The mechanism of PDE inhibitors involves elevating the intracellular levels of cAMP and cGMP. frontiersin.org This increase can suppress inflammatory responses by inhibiting the activation of transcription factors like NF-κB, which are responsible for the expression of pro-inflammatory cytokines such as TNF-α and various interleukins. frontiersin.orgnih.gov Molecular docking studies indicate that these quinazoline derivatives bind effectively within the active site of the PDE7 enzyme, with interactions stabilized by hydrogen bonds and π-π stacking. frontiersin.org
Table 2: PDE7A Inhibitory Activity of Substituted Quinazoline Derivatives
| Compound Series | Representative Compounds | IC50 Range (µM) | Reference |
|---|---|---|---|
| 4-Hydrazinoquinazolines | 4b, 4g | 0.114 - 0.18 | frontiersin.org |
| Triazoloquinazolines | 5c, 5f | 0.114 - 0.18 | frontiersin.org |
| 3-phenyl-quinazolin-4(3H)-one-2-thioethers | 10d | 1.15 | researchgate.net |
Inhibition Mechanisms of Viral Enzymes (e.g., HIV Transcriptase, 3CLpro)
The quinazoline and related scaffolds have also been explored for their potential as antiviral agents, targeting key viral enzymes.
HIV Reverse Transcriptase (RT) Inhibition : HIV-1 RT is a crucial enzyme for the viral life cycle, converting the viral RNA genome into DNA. mdpi.com Novel quinazolinone derivatives have been developed as allosteric inhibitors of the RT-associated Ribonuclease H (RNase H) function. nih.gov Unlike active site inhibitors, these compounds bind to a different site on the enzyme, inducing a conformational change that disrupts the geometry of the active site and allosterically interrupts catalysis. nih.govnih.gov Other studies on quinoline (B57606) derivatives have shown inhibition of the RNA-dependent DNA polymerase (RDDP) activity of RT through an uncompetitive and noncompetitive mode of action, suggesting a novel mechanism distinct from classical nucleoside or non-nucleoside RT inhibitors. researchgate.net This kinetic pattern implies that the inhibitor has a greater affinity for the enzyme-substrate complex. researchgate.net
SARS-CoV-2 3CLpro Inhibition : The 3C-like protease (3CLpro) is a viral main protease essential for processing viral polyproteins, making it a prime target for antiviral drugs against SARS-CoV-2. Novel quinazolin-4(3H)-one derivatives have been designed as potential 3CLpro inhibitors. In silico studies, including docking and dynamics simulations, predict that these compounds interact strongly within the active site, specifically with the catalytic dyad (Cys-His), which would block the enzyme's function. Subsequent in vitro assays confirmed that several of these compounds inhibit SARS-CoV-2 3CLpro with IC50 values in the low micromolar range.
Table 3: Inhibitory Activity of Quinazoline Scaffolds Against Viral Enzymes
| Compound Scaffold | Viral Target | Mechanism/Activity | Reference |
|---|---|---|---|
| Quinazolinone | HIV-1 RNase H | Allosteric Inhibition | nih.gov |
| Quinazolin-4(3H)-one | SARS-CoV-2 3CLpro | IC50 = 0.44 - 2.56 µM | |
| Chloroxoquinolinic Ribonucleoside | HIV-1 RT (RDDP) | Uncompetitive/Noncompetitive Inhibition | researchgate.net |
Modulation Mechanisms of DNA Repair Enzyme Systems
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA repair, particularly in the base excision repair pathway. Inhibiting PARP is a key strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways like BRCA mutations. A novel class of pyridazino-quinazolin-3-ones has been designed as potent PARP inhibitors. nih.gov Structure-activity relationship (SAR) studies on these compounds revealed that the presence of electron-donating groups on the quinazoline ring enhances the inhibitory activity more than electron-withdrawing groups. nih.gov One compound in this series demonstrated 100% inhibition of PARP with an IC50 of 0.0914 μM. nih.gov The mechanism involves blocking the enzyme's ability to repair single-strand DNA breaks, which then collapse into more lethal double-strand breaks during replication, leading to synthetic lethality in cancer cells with compromised DNA repair capabilities.
Receptor Modulation and Ligand-Receptor Binding Mechanisms
Beyond enzyme inhibition, the pyrazoloquinazoline scaffold is adept at modulating the function of various cell surface and intracellular receptors. This interaction can either activate or block receptor signaling, leading to a range of physiological effects.
GABAA Receptor Modulation Mechanisms by Pyrazoloquinazolines
The γ-aminobutyric acid type A (GABAA) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and the target of benzodiazepines. New 8-chloropyrazolo[1,5-a]quinazoline derivatives have been specifically designed, synthesized, and studied as GABAA receptor modulators. nih.govnih.gov
These compounds interact with the benzodiazepine (B76468) binding site, which is located at the interface between the α and γ subunits of the pentameric receptor complex. nih.gov The binding of a ligand to this site can allosterically modulate the receptor's response to GABA, either enhancing (agonist activity) or reducing (inverse agonist activity) the flow of chloride ions through the receptor's channel. Molecular docking and dynamic modeling have been employed to predict the pharmacological profile of these pyrazoloquinazoline derivatives on the α1β2γ2-GABAAR subtype, the most abundant in the brain. nih.govnih.gov These in silico predictions have been validated through electrophysiological studies on recombinant GABAA receptors expressed in Xenopus laevis oocytes, confirming the utility of these models for studying GABAA receptor modulators. nih.govnih.gov Studies on related 8-methoxy and 3,8-disubstituted pyrazolo[1,5-a]quinazolines have further demonstrated the scaffold's potential, identifying compounds that act as partial agonists, inverse partial agonists, and antagonists, highlighting the fine-tuning of activity possible through structural modification. mdpi.commdpi.com For instance, ethyl 8-amino-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxylate was found to enhance the chloride current by up to +85% at 100 µM. mdpi.com
Table 4: GABAA Receptor Modulation by Pyrazoloquinazoline Derivatives
| Compound Scaffold/Derivative | Receptor Subtype | Observed Effect | Reference |
|---|---|---|---|
| 8-Chloropyrazolo[1,5-a]quinazolines | α1β2γ2L-GABAAR | Modulation of GABA receptor function | nih.govnih.gov |
| 3-(4-methoxyphenylcarbonyl)-8-methoxy-4,5-dihydropyrazolo[1,5-a] quinazoline (11d) | α1β2γ2L-GABAAR | Partial Agonist (+54% enhancement at 1 µM) | mdpi.com |
| Ethyl 8-amino-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxylate (14) | α1β2γ2L-GABAAR | Agonist (+85% enhancement at 100 µM) | mdpi.com |
| 8-nitro isomer (8b) | α1β2γ2L-GABAAR | Antagonist | mdpi.com |
Adenosine and Benzodiazepine Receptor Interaction Mechanisms
The pyrazolo[1,5-c]quinazoline (B1257617) framework is a recognized pharmacophore for targeting both adenosine and benzodiazepine receptors.
Adenosine Receptor Interaction: Derivatives of the pyrazolo[1,5-c]quinazoline class have been designed and evaluated as antagonists for adenosine receptors (ARs), particularly the A3 subtype. nih.gov A study of 5-oxo-pyrazolo[1,5-c]quinazolines identified compounds with good affinity and high selectivity for the human A3 adenosine receptor, while being inactive at other AR subtypes. nih.gov Molecular docking studies suggest that these tricyclic derivatives can fit within the binding pocket of the A3 receptor. nih.gov The interaction mechanism is competitive antagonism, where the compound binds to the receptor's active site, preventing the binding of the endogenous agonist, adenosine. The specific substitutions on the pyrazolo[1,5-c]quinazoline core are critical for determining affinity and selectivity. nih.govnih.gov
Benzodiazepine Receptor Interaction: The pyrazolo[1,5-c]quinazoline system also serves as a scaffold for ligands of the benzodiazepine receptor (BZR), which is an allosteric modulatory site on the GABA-A receptor. acs.org These compounds can modulate the inhibitory effects of the neurotransmitter γ-aminobutyric acid (GABA). acs.org Studies on 2-substituted pyrazolo[1,5-c]quinazolines show good binding affinity for the BZR. nih.govacs.org The structure-activity relationship suggests that the tricyclic core is crucial for binding, and while certain substituents can affect potency, the fundamental interaction is maintained across various derivatives. nih.govacs.org For instance, the presence of a 9-chloro substituent was found to halve the binding potency compared to its non-chlorinated analog. acs.org
Glycine (B1666218)/NMDA and AMPA Receptor Antagonism Mechanisms
Compounds featuring the 8-chloropyrazolo[1,5-c]quinazoline structure have been extensively studied as antagonists of ionotropic glutamate (B1630785) receptors, including the NMDA and AMPA receptor subtypes.
Glycine/NMDA Receptor Antagonism: The N-methyl-D-aspartate (NMDA) receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation. mdpi.compatsnap.com Antagonists can block this activation by competing with either the glutamate or the glycine binding site. mdpi.com A series of 5,6-dihydro-pyrazolo[1,5-c]quinazoline-2-carboxylates have demonstrated potent and selective antagonism at the glycine binding site (Gly/NMDA). nih.gov The mechanism is competitive, where the antagonist physically occupies the glycine binding site on the GluN1 subunit of the NMDA receptor complex, preventing activation even in the presence of glutamate. mdpi.comnih.gov
Structure-activity relationship studies have highlighted key determinants for this activity. A lipophilic substituent at the C-1 position of the pyrazolo[1,5-c]quinazoline core tends to shift selectivity toward the Gly/NMDA receptor. nih.gov Furthermore, adding an anionic carboxylate group at C-1 can significantly increase the binding affinity. nih.gov Specific derivatives bearing a chlorine atom at position-1 and a carboxylic acid at position-2 are not only potent but also highly selective for the Gly/NMDA site over the AMPA receptor. nih.gov
| Compound Derivative (Substituent at C-1) | Receptor | Binding Affinity (Ki, µM) | Selectivity (vs. AMPA) |
| 1-Chloro-2-Carboxylic Acid | Gly/NMDA | 0.16 | >500 |
| 1,2-Dicarboxylic Acid | Gly/NMDA | 0.059 | - |
Data compiled from research on 5,6-dihydro-pyrazolo[1,5-c]quinazoline-2-carboxylates. nih.gov
AMPA Receptor Antagonism: The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is another key glutamate receptor involved in fast excitatory synaptic transmission. Derivatives of 1,9-disubstituted-8-chloro-pyrazolo[1,5-c]quinazoline-2-carboxylates have been shown to bind to the AMPA receptor with good affinity and selectivity. nih.gov The mechanism is also competitive antagonism, where these compounds compete with glutamate for its binding site on the AMPA receptor. Research indicates that the concurrent presence of a 1,2-dicarboxylic acid moiety and specific substitutions on the benzo-ring of the quinazoline system are important for achieving selective AMPA receptor antagonism. nih.gov
Role of the Thiol Group in Covalent Adduct Formation and Reactivity with Biological Thiols
The thiol (-SH) group is a chemically reactive functional group, primarily acting as a potent nucleophile, especially in its deprotonated thiolate (-S⁻) form. nih.govyoutube.com This reactivity allows it to participate in a variety of biochemical interactions, including the formation of covalent bonds with target proteins. nih.gov Covalent inhibitors can offer advantages over non-covalent counterparts by forming a stable bond with the target, leading to prolonged duration of action. acs.org
While specific studies on the covalent adduct formation of 8-Chloropyrazolo[1,5-c]quinazoline-5-thiol are not available, the presence of the thiol group suggests a potential for such interactions. The thiol group can be oxidized or can react with various electrophiles. youtube.com In the context of drug design, electrophilic moieties are often incorporated into molecules to enable covalent targeting of nucleophilic amino acid residues, such as cysteine, on proteins. nih.gov Conversely, a nucleophilic thiol on a small molecule could potentially react with electrophilic sites on a biological target.
Thiol-Disulfide Exchange Mechanisms
One of the hallmark reactions of thiols is the thiol-disulfide exchange. This is a redox reaction where a thiol group attacks a disulfide bond. libretexts.org The process is essentially a series of two SN2-like displacement events, where a sulfur atom acts as a nucleophile, attacking one of the sulfur atoms of the disulfide bond. libretexts.org This forms a new disulfide bond and releases the other sulfur atom of the original disulfide as a new thiol. libretexts.orgnih.gov
R-SH + R'-S-S-R' ⇌ R-S-S-R' + R'-SH
This mechanism is fundamental in biology, where the high intracellular concentration of the thiol-containing tripeptide glutathione (B108866) (GSH) helps maintain protein cysteine residues in their reduced thiol state. libretexts.org A disulfide bond within a protein can be rapidly reduced via a thiol-disulfide exchange reaction with excess GSH. libretexts.org It is plausible that the thiol group of this compound could participate in such exchange reactions with biological disulfides, such as the oxidized form of glutathione (GSSG) or disulfide bridges within proteins.
Cysteine Reactivity and Specificity in Protein Binding
Cysteine is a unique amino acid due to the chemical properties of its thiol side chain. nih.gov The thiol group is a strong nucleophile and can be readily oxidized, making cysteine residues key components of many enzyme active sites, metal-binding sites, and sites for redox regulation. nih.govresearchgate.net
The thiol group of this compound could potentially interact with cysteine residues in proteins through several mechanisms:
Covalent Adduct Formation: If a cysteine residue in a protein's binding pocket is sufficiently activated (i.e., exists as a more nucleophilic thiolate), it could potentially form a covalent bond with an electrophilic center on the quinazoline ring. More commonly, electrophilic "warhead" groups on inhibitors are designed to react with nucleophilic cysteines. nih.govnih.gov
Thiol-Disulfide Exchange: If the thiol on the compound were to be oxidized to form a disulfide (either with another molecule of itself or with another thiol like glutathione), this disulfide would then be a target for a nucleophilic attack by a cysteine residue on a protein, leading to the formation of a mixed disulfide and covalently linking the compound to the protein. nih.gov
Non-Covalent Interactions: Aromatic-thiol hydrogen bonds can form between the thiol group and aromatic residues like phenylalanine, contributing to binding energy. researchgate.net
The specificity of these interactions would be governed by the accessibility of the cysteine residue within the protein's three-dimensional structure and the chemical microenvironment of that residue, which influences its reactivity. researchgate.net
Structure Activity Relationship Sar Investigations of 8 Chloropyrazolo 1,5 C Quinazoline 5 Thiol Analogues
Influence of Substituents on the Pyrazolo[1,5-c]quinazoline (B1257617) Core on Molecular Interactions
The biological activity of pyrazolo[1,5-c]quinazoline derivatives is highly dependent on the nature and position of substituents on the tricyclic core. Modifications to the pyrazole (B372694) ring, the quinazoline (B50416) ring, and specific positions within the fused system can dramatically alter a compound's affinity and selectivity for its biological target.
The introduction of halogen atoms, such as chlorine, is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, including lipophilicity, electronic character, and metabolic stability. In the context of the pyrazolo[1,5-c]quinazoline scaffold, halogenation on the quinazoline ring can significantly influence receptor or enzyme affinity.
Research into the anti-inflammatory activity of pyrazolo[1,5-a]quinazoline derivatives has shown that the presence of a chlorine atom at position 8 can be favorable for biological activity. nih.gov Studies on a series of compounds designed to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity indicated that the insertion of a chlorine atom at the R8 position led to a slight increase in inhibitory activity. nih.gov For example, the introduction of an 8-chloro substituent was part of the synthesis of several active 5-O-alkyl derivatives. nih.gov The electron-withdrawing nature of the chlorine atom can alter the electron density of the aromatic system, potentially enhancing interactions such as hydrogen bonding or π-π stacking with the target protein. Furthermore, a chlorine atom can participate in halogen bonding, a specific non-covalent interaction with electron-donating atoms in a protein's binding pocket, which can contribute to affinity. In other quinazoline-based systems, the position and number of chlorine atoms have been shown to directly affect biological outcomes, such as antifungal activity. researchgate.net
| Compound | R8 Substituent | R5 Substituent | IC50 (µM) |
|---|---|---|---|
| 13a | -H | -OCH2(4-SO2NH2-Ph) | 24.4 |
| 13b | -H | -OCH2(4-SCH3-Ph) | 4.81 |
| Analogue Series | -Cl | -O-Alkyl | Slight increase in activity noted |
The pyrazole portion of the scaffold offers multiple positions for substitution, and modifications here are crucial for tuning receptor affinity and selectivity. Studies on 5,6-dihydro-pyrazolo[1,5-c]quinazoline-2-carboxylates as Gly/NMDA receptor antagonists have demonstrated the profound impact of substituents at position 1. nih.gov The introduction of various groups at this position was found to modulate both affinity and selectivity. nih.gov
Specifically, placing a lipophilic substituent, such as a chlorine atom, at the C-1 position was found to shift the compound's selectivity toward the Gly/NMDA receptor. nih.gov Conversely, incorporating an anionic group, like a carboxylate residue, at C-1 resulted in an increased affinity for this receptor subtype. nih.gov The 1,2-dicarboxylic acid derivatives were reported to have the highest binding activity in the series, with K(i) values in the nanomolar range. nih.gov
Further studies on 5-oxo-pyrazolo[1,5-c]quinazolines designed as human A(3) adenosine (B11128) receptor (AR) antagonists showed that bearing a (hetero)aryl moiety or a carboxylate group at position 2 resulted in compounds with good receptor affinity and high selectivity. nih.gov These findings underscore the importance of the pyrazole ring as a key region for introducing functional groups that can engage in specific interactions with target receptors, thereby dictating the compound's pharmacological profile.
| Compound | R1 Substituent | R2 Substituent | Ki (µM) |
|---|---|---|---|
| 13 | -COOH | -COOH | 0.09 |
| 14 | -COOH | -COOH | 0.059 |
| 15 | -Cl | -COOH | 0.18 |
| 16 | -Cl | -COOH | 0.16 |
In studies of anti-inflammatory agents, the fully aromatic (heteroaromatic) form of the pyrazolo[1,5-a]quinazoline scaffold was found to be more effective than the 5-oxo-4,5-dihydro form. nih.gov For derivatives containing an oxygen linkage at position 5 (5-O-alkyl), increasing the steric bulk of the substituent was found to be favorable for activity. nih.gov
While direct SAR data for a 5-thiol moiety on the 8-chloropyrazolo[1,5-c]quinazoline scaffold is not extensively detailed in the available literature, its potential impact can be inferred from its chemical properties. A thiol (-SH) group is a bioisostere of a hydroxyl (-OH) group but possesses distinct characteristics. It is more acidic, a stronger nucleophile, and a better metal chelator. As a substituent at the 5-position, a thiol group could act as a critical hydrogen bond donor or acceptor, analogous to the well-studied 5-oxo group, thereby anchoring the ligand in the active site of a receptor or enzyme. Its unique electronic and steric profile compared to an oxo or amino group would likely lead to different binding affinities and selectivities. Furthermore, the thiol moiety could serve as a reactive handle for covalent modification or for the synthesis of further analogues, such as thioethers.
Conformational Analysis and Stereochemical Influences on Molecular Interactions
A molecular dynamics study on the related pyrazolo[1,5-a]quinazoline scaffold was used to rationalize the observed lack of affinity for the GABA-A receptor in certain 4- or 5-substituted derivatives. researchgate.net Such studies can reveal how specific substituents may induce conformational changes that are unfavorable for binding, either by causing steric clashes with the receptor or by altering the orientation of key interacting groups. The presence of substituents can restrict the rotation of bonds and introduce stereocenters, leading to conformationally distinct and stereochemically defined isomers. Investigations into related heterocyclic systems, such as tetrahydropyrazolo[1,5-a]pyrimidines, have shown that different stereoisomers (e.g., syn vs. anti) can possess vastly different conformational stabilities, which in turn affects their biological activity. mdpi.com This highlights that the stereochemical arrangement of substituents on the pyrazolo[1,5-c]quinazoline core is a critical factor that can govern its ability to adopt the precise bioactive conformation required for effective molecular interaction.
Development of SAR Models for Optimized Ligand Design
To rationalize experimental SAR data and guide the design of more potent and selective ligands, computational methods such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling are frequently employed. These models provide a quantitative correlation between the structural features of a series of compounds and their biological activities.
For the related pyrazolo[4,3-h]quinazoline scaffold, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully used to model inhibitory activity against targets like Cyclin-Dependent Kinase 2 (CDK2). mdpi.comdocumentsdelivered.com These models generate 3D contour maps that visualize the regions around the molecular scaffold where specific physicochemical properties are predicted to enhance or diminish activity.
Steric Maps: Indicate regions where bulky groups are favored (typically shown in green) or disfavored (yellow).
Electrostatic Maps: Highlight areas where positive charge (blue) or negative charge (red) would be beneficial for activity.
Hydrogen Bond Maps: Show where hydrogen bond donors (cyan) and acceptors (purple) would improve binding affinity.
By analyzing these contour maps, medicinal chemists can make informed decisions about how to modify the pyrazolo[1,5-c]quinazoline core. For example, if a CoMFA map indicates that a bulky, electropositive group is favored near the 8-position of the quinazoline ring, a chemist could design analogues incorporating substituents that meet these criteria. Although developed for isomeric systems, these modeling principles are directly applicable to the pyrazolo[1,5-c]quinazoline scaffold. mdpi.comnih.govbenthamdirect.com Integrating experimental SAR data with these predictive computational models creates a powerful feedback loop for the iterative and rational design of optimized ligands with improved therapeutic potential.
Future Research Directions and Unexplored Avenues for 8 Chloropyrazolo 1,5 C Quinazoline 5 Thiol Research
Novel Synthetic Approaches and Diversification Strategies for Thiolated Pyrazoloquinazolines
While various methods exist for the synthesis of the pyrazolo[1,5-c]quinazoline (B1257617) scaffold, the development of efficient and regioselective strategies for the introduction of a thiol group at the 5-position, particularly in the presence of an 8-chloro substituent, remains a key area for future research. researchgate.netrsc.org Current synthetic routes often involve multi-step processes that may lack the efficiency required for the generation of diverse compound libraries. researchgate.net
Future synthetic endeavors should focus on the development of novel one-pot or domino reactions that allow for the direct and controlled installation of the thiol moiety. The exploration of advanced catalytic systems, such as transition-metal catalysis, could provide new avenues for the selective functionalization of the quinazoline (B50416) ring. rsc.org For instance, copper-catalyzed domino reactions have shown promise in the synthesis of the core pyrazolo[1,5-c]quinazoline structure and could potentially be adapted for the introduction of sulfur-containing functionalities. rsc.org
Furthermore, diversification of the thiolated pyrazolo[1,5-c]quinazoline scaffold is crucial for exploring its structure-activity relationship (SAR). Future work should investigate a range of reactions targeting the thiol group, such as alkylation, arylation, and the formation of disulfides, to generate a library of analogues with diverse physicochemical properties. The development of microwave-assisted synthesis protocols could significantly accelerate the generation of these derivatives, enabling high-throughput screening efforts.
Bioisosteric replacement strategies also present a promising avenue for diversification. nih.govunisi.it Replacing the thiol group with other functional groups of similar size and electronic properties, such as hydroxyl, amino, or small alkyl groups, could lead to compounds with altered pharmacological profiles, including improved potency, selectivity, or pharmacokinetic properties. nih.govunisi.it
Advanced Computational Modeling for Predictive Research and Virtual Screening
The application of advanced computational modeling techniques will be instrumental in guiding the rational design and optimization of 8-Chloropyrazolo[1,5-c]quinazoline-5-thiol derivatives. Molecular docking and molecular dynamics (MD) simulations can provide valuable insights into the potential binding modes of these compounds with various biological targets. nih.govresearchgate.netnih.govrsc.orgnih.gov
Future computational studies should focus on building robust predictive models for the biological activity of this class of compounds. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed to correlate the structural features of the molecules with their biological activity. documentsdelivered.com These models can then be used to predict the activity of novel, yet-to-be-synthesized analogues, thereby prioritizing synthetic efforts.
Virtual screening of large compound libraries against known and putative biological targets represents a powerful tool for identifying novel protein partners for this compound. By computationally screening vast chemical spaces, researchers can identify compounds with a high probability of interacting with a specific target, which can then be validated experimentally. This approach can significantly accelerate the process of target identification and drug discovery.
Target Validation and Biomarker Discovery in Mechanistic Studies
While the broader pyrazolo[1,5-c]quinazoline scaffold has been associated with the inhibition of various protein kinases, such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR), the specific biological targets of this compound remain to be elucidated. nih.govresearchgate.netmdpi.comacs.orginnoscience.ru Future research should focus on comprehensive target validation studies to identify the precise molecular machinery with which this compound interacts.
Activity-based protein profiling (ABPP) is a powerful chemical proteomics technology that can be employed for the unbiased identification of protein targets in complex biological systems. nih.govfrontiersin.org By designing and synthesizing reactive probes based on the this compound scaffold, researchers can covalently label and subsequently identify its protein binding partners using mass spectrometry. nih.gov
Once a primary target is validated, the discovery of relevant biomarkers will be crucial for assessing the compound's biological activity in cellular and in vivo models. This may involve monitoring the phosphorylation status of downstream substrates for a validated kinase target or measuring changes in gene expression profiles upon compound treatment. The identification of such biomarkers will be invaluable for future preclinical and clinical development. For instance, if a pyrazolo[1,5-c]quinazoline derivative is found to inhibit a specific kinase involved in a particular cancer type, the expression or activity level of that kinase could serve as a biomarker to select patients who are most likely to respond to the treatment.
Exploration of Structure-Mechanism Relationships for Enhanced Specificity
A deep understanding of the structure-mechanism relationship is paramount for the design of next-generation pyrazolo[1,5-c]quinazoline derivatives with enhanced specificity and reduced off-target effects. Future studies should aim to elucidate the precise molecular interactions between this compound and its biological target(s) at an atomic level.
Structure-guided drug design, facilitated by techniques such as X-ray crystallography and cryo-electron microscopy, can provide high-resolution structural information of the compound bound to its target protein. drugbank.comcapes.gov.br This information is invaluable for understanding the key binding interactions and for designing modifications to the scaffold that can enhance binding affinity and selectivity. For example, if the thiol group is found to form a critical hydrogen bond with a specific amino acid residue in the active site of a kinase, modifications can be made to optimize this interaction.
Integration of Chemical Biology Tools for Mechanistic Elucidation
The integration of sophisticated chemical biology tools will be essential for a comprehensive mechanistic elucidation of the cellular effects of this compound. The development of chemical probes derived from this scaffold will enable researchers to investigate its target engagement and downstream biological consequences in living systems. biorxiv.org
For instance, the synthesis of fluorescently labeled or biotinylated derivatives of this compound would allow for the visualization of its subcellular localization and the pull-down of its interacting proteins. Furthermore, the development of photo-crosslinkable probes could be used to covalently capture and identify both high- and low-affinity protein binders in a cellular context.
The application of these chemical biology tools, in conjunction with other advanced techniques such as transcriptomics, proteomics, and metabolomics, will provide a systems-level understanding of the compound's mechanism of action. This holistic approach will not only shed light on the primary targets and pathways modulated by this compound but may also uncover novel biological functions and therapeutic opportunities.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 8-chloropyrazolo[1,5-c]quinazoline-5-thiol, and how do reaction conditions influence yield?
- Methodology : Copper-catalyzed cascade reactions are effective for synthesizing pyrazoloquinazoline derivatives. For example, water-mediated reactions using 5-(2-bromoaryl)-1H-pyrazoles with carbonyl compounds and aqueous ammonia under Cu catalysis (80–100°C, 12–24 h) yield fused heterocycles . Catalyst selection is critical: CeCl₃·7H₂O (30 mol%) achieved 75% yield in similar systems, outperforming acids like p-TsOH (70%) or Sc(OTf)₃ (51%) .
- Data Consideration : Monitor reaction progress via TLC/HPLC and optimize parameters (catalyst loading, temperature) using design-of-experiments (DoE) approaches.
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Methodology : Combine ¹H/¹³C NMR for structural elucidation (e.g., confirming thiol and chloro substituents) with high-resolution mass spectrometry (HRMS) for molecular weight validation. Single-crystal X-ray diffraction (as in tetrazoloquinazoline analogs) resolves stereoelectronic properties and confirms regiochemistry .
- Practical Tip : For crystallography, grow crystals via slow evaporation in ethanol/water mixtures and compare with CIF files in databases like the Cambridge Structural Database.
Q. What preliminary biological activities have been reported for pyrazoloquinazoline derivatives?
- Methodology : Screen for antimicrobial activity using agar diffusion assays (e.g., against S. aureus or E. coli) at 50–100 µg/mL. Molecular docking (AutoDock Vina) against targets like COVID-19 main protease (PDB ID: 6LU7) can prioritize compounds for in vitro testing .
- Data Interpretation : Correlate computational binding energies (ΔG < -7 kcal/mol) with IC₅₀ values from enzyme inhibition assays.
Advanced Research Questions
Q. How can mechanistic insights into the formation of this compound guide reaction optimization?
- Methodology : Probe reaction intermediates via in situ FT-IR or ESI-MS. For copper-catalyzed systems, propose a pathway involving Ullmann-type coupling followed by cyclization . Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and identify rate-limiting steps .
- Case Study : In Friedel-Crafts/aerobic oxidation routes, electron-deficient aryl groups accelerate cyclization by stabilizing carbocation intermediates .
Q. What strategies resolve contradictions in catalytic efficiency across similar pyrazoloquinazoline syntheses?
- Methodology : Compare catalyst performance using turnover number (TON) and frequency (TOF). For instance, CeCl₃·7H₂O may enhance Lewis acid activity via water coordination, while Brønsted acids (e.g., p-TsOH) protonate intermediates, altering reaction pathways .
- Data Analysis : Use ANOVA to assess statistical significance of yield variations (e.g., 75% vs. 51% for CeCl₃ vs. Sc(OTf)₃) .
Q. How can computational methods improve the design of this compound derivatives for target-specific applications?
- Methodology : Perform virtual screening with QSAR models trained on pyrazoloquinazoline bioactivity data. Molecular dynamics (MD) simulations (GROMACS) assess binding stability over 100 ns trajectories .
- Example : Derivatives with electron-withdrawing groups (e.g., -NO₂) showed stronger affinity for SARS-CoV-2 protease in docking studies due to enhanced H-bonding with active-site residues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
